molecular formula C21H30O5 B187616 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid CAS No. 106620-90-0

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid

Cat. No.: B187616
CAS No.: 106620-90-0
M. Wt: 362.5 g/mol
InChI Key: ZVJGUPHNZQESPW-UHFFFAOYSA-N
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Description

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H30O5 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid undergoes various chemical reactions, including:

    Esterification: The compound can be synthesized through esterification reactions involving 4-hydroxybenzoic acid and 11-carboxy-10-thio[][1].

    Polymerization: Due to the presence of the acryloyloxy group, it can undergo polymerization reactions to form functional polymers[][1].

    Substitution: The benzoic acid moiety allows for substitution reactions, where different functional groups can be introduced[][1].

Scientific Research Applications

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of functional polymers with specific properties such as photosensitivity and responsiveness[][1].

    Biology: The compound is explored for its potential in creating biocompatible materials for medical applications[][1].

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices[][1].

    Industry: It serves as an additive in coatings, inks, and sunscreens, enhancing their performance and durability[][1].

Comparison with Similar Compounds

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

4-(11-prop-2-enoyloxyundecoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-2-20(22)26-17-11-9-7-5-3-4-6-8-10-16-25-19-14-12-18(13-15-19)21(23)24/h2,12-15H,1,3-11,16-17H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGUPHNZQESPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.4 g of 4-(11-hydroxyundecanyloxy)benzoic acid and 5.8 g of acrylic acid were heat-refluxed in the pressure of hydroquinone in benzene for 80 hours. After distilling off the solvent, the product was purified by column chromatography to obtain 2.9 g of the objective product (yield: 38%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
38%

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